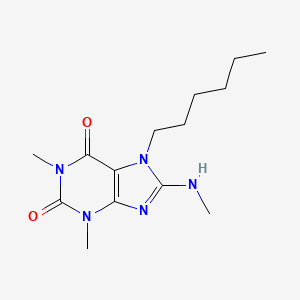
7-hexyl-1,3-dimethyl-8-(methylamino)-2,3,6,7-tetrahydro-1H-purine-2,6-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Hexyl-1,3-dimethyl-8-(methylamino)-2,3,6,7-tetrahydro-1H-purine-2,6-dione, also known as 7-Hexyl-8-MeAm-2,3,6,7-tetrahydropurine-2,6-dione, is a novel purine derivative with potential applications in the field of medicinal chemistry. It is an aromatic heterocyclic compound with a seven-membered ring structure, containing an oxygen atom and an amine group. It is a white crystalline solid with a molecular weight of 275.3 g/mol and a melting point of 157-159 °C.
科学研究应用
7-Hexyl-1,3-dimethyl-8-(methylamino)-2,3,6,7-tetrahydro-1H-purine-2,6-dione has been studied for its potential applications in medicinal chemistry. It has been used as a substrate for the synthesis of various purine derivatives, such as 7-hexyl-8-methoxy-2,3,6,7-tetrahydropurine-2,6-dione, 7-hexyl-8-methyl-2,3,6,7-tetrahydropurine-2,6-dione, and 7-hexyl-8-methylthio-2,3,6,7-tetrahydropurine-2,6-dione. It has also been studied for its potential as a drug candidate for the treatment of various diseases, such as cancer, diabetes, and cardiovascular diseases.
作用机制
7-Hexyl-1,3-dimethyl-8-(methylamino)-2,3,6,7-tetrahydro-1H-purine-2,6-dione has been studied for its potential as an inhibitor of the enzyme dihydrofolate reductase (DHFR). DHFR is an enzyme involved in the biosynthesis of essential molecules such as DNA, RNA, and proteins. Inhibition of DHFR can lead to the inhibition of cell growth and proliferation, and thus, may be useful in the treatment of cancer.
Biochemical and Physiological Effects
7-Hexyl-1,3-dimethyl-8-(methylamino)-2,3,6,7-tetrahydro-1H-purine-2,6-dione has been studied for its potential biochemical and physiological effects. In vitro studies have shown that it can inhibit the activity of the enzyme dihydrofolate reductase (DHFR). In addition, it has been shown to inhibit the growth of various cancer cell lines, as well as to induce apoptosis (cell death). It has also been shown to have anti-inflammatory and antioxidant effects.
实验室实验的优点和局限性
7-Hexyl-1,3-dimethyl-8-(methylamino)-2,3,6,7-tetrahydro-1H-purine-2,6-dione has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and it is stable and non-toxic. In addition, it has been shown to be an effective inhibitor of the enzyme dihydrofolate reductase (DHFR). However, there are also some limitations to its use in laboratory experiments. It is not water-soluble, and it is not easily absorbed by cells. Therefore, it may be difficult to use in cell-based assays.
未来方向
The potential applications of 7-Hexyl-1,3-dimethyl-8-(methylamino)-2,3,6,7-tetrahydro-1H-purine-2,6-dione are still being explored. Future research could focus on the development of more effective and selective inhibitors of the enzyme dihydrofolate reductase (DHFR). In addition, further studies could explore the potential of this compound as a drug candidate for the treatment of cancer, diabetes, and other diseases. Finally, further research could be done to explore the effects of this compound on other biochemical and physiological processes, as well as its potential toxicity in vivo.
合成方法
7-Hexyl-1,3-dimethyl-8-(methylamino)-2,3,6,7-tetrahydro-1H-purine-2,6-dione can be synthesized using a variety of methods. The most common method is a three-step synthesis involving the reaction of 7-hexyl-1,3-diaminopropane with dimethyl carbonate, followed by reaction with methylamine, and finally oxidation with aqueous sodium hypochlorite. Other methods for synthesis include the reaction of 7-hexyl-1,3-diaminopropane with dimethyl sulfate, followed by reaction with methylamine, and finally oxidation with aqueous sodium hypochlorite.
属性
IUPAC Name |
7-hexyl-1,3-dimethyl-8-(methylamino)purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N5O2/c1-5-6-7-8-9-19-10-11(16-13(19)15-2)17(3)14(21)18(4)12(10)20/h5-9H2,1-4H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICNLIUZQLMIPCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCN1C2=C(N=C1NC)N(C(=O)N(C2=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-hexyl-1,3-dimethyl-8-(methylamino)-3,7-dihydro-1H-purine-2,6-dione | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[3-(piperidin-1-yl)quinoxalin-2-yl]-2-(thiophene-2-sulfonyl)acetonitrile](/img/structure/B6577262.png)
![2-{[3-cyano-4-(4-hydroxy-3-methoxyphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}-N-(3,4-dimethylphenyl)acetamide](/img/structure/B6577270.png)
![1-[3-(furan-2-yl)-1H-pyrazole-5-carbonyl]-N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide](/img/structure/B6577274.png)
![(2E)-3-(3,4-dimethoxyphenyl)-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]prop-2-enamide](/img/structure/B6577281.png)
![4H,5H,6H,7H,8H-thieno[3,2-b]azepine-5,8-dione](/img/structure/B6577283.png)
![{3-carbamoyl-8-methyl-2-oxo-2H-pyrano[2,3-c]pyridin-5-yl}methyl acetate](/img/structure/B6577296.png)
![4-[3'-(4-methylphenyl)-1',5-diphenyl-3,4-dihydro-1'H,2H-[3,4'-bipyrazole]-2-yl]-4-oxobutanoic acid](/img/structure/B6577301.png)
![N-[3-(1H-pyrazol-3-yl)phenyl]cyclopentanecarboxamide](/img/structure/B6577302.png)
![13-{[3-(dimethylamino)propyl]amino}-11-methyl-12-pentyl-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,8,10,12-hexaene-10-carbonitrile](/img/structure/B6577313.png)
![2-{[3-cyano-6-oxo-4-(thiophen-2-yl)-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(3,5-dichlorophenyl)acetamide](/img/structure/B6577329.png)
![3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[2-(4-fluorophenoxy)ethyl]propanamide](/img/structure/B6577332.png)
![N-[2-(4-fluorophenoxy)ethyl]-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanamide](/img/structure/B6577333.png)
![2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[2-(4-fluorophenoxy)ethyl]acetamide](/img/structure/B6577337.png)
![4-chloro-N-[2-(4-fluorophenoxy)ethyl]pyridine-2-carboxamide](/img/structure/B6577338.png)